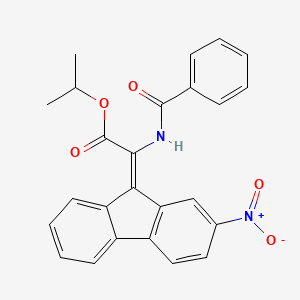![molecular formula C13H5ClF3N5O5 B4982172 N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine, commonly known as CTF or CTFDA, is a fluorescent dye that has been widely used in scientific research applications. It is a highly sensitive and selective probe that has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
科学的研究の応用
CTF has a wide range of scientific research applications, including the detection of protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the activation of G protein-coupled receptors (GPCRs), which are involved in a variety of physiological processes, including neurotransmission, cardiovascular function, and immune response. CTF has also been used to study the activity of kinases, which are enzymes that play a critical role in cell signaling pathways.
作用機序
CTF functions as a fluorescent probe that binds to specific molecules and emits light when excited by a particular wavelength of light. The mechanism of action of CTF involves the binding of the dye to a specific molecule, which causes a conformational change in the molecule. This conformational change results in a change in the fluorescence of the dye, which can be detected and measured.
Biochemical and Physiological Effects:
CTF has been shown to have a minimal effect on the biochemical and physiological processes that it is used to study. It is a non-toxic and non-invasive probe that can be used to study living cells and tissues without causing any adverse effects.
実験室実験の利点と制限
The advantages of using CTF in lab experiments include its high sensitivity and selectivity, its ability to detect and measure specific molecules in real-time, and its non-toxic and non-invasive nature. The limitations of using CTF include its relatively low yield in synthesis, its high cost, and its limited compatibility with certain experimental conditions.
将来の方向性
There are several future directions for the use of CTF in scientific research. One potential direction is the development of new synthesis methods that increase the yield and reduce the cost of the dye. Another direction is the exploration of new applications for CTF in the study of biological processes, such as the detection of protein-DNA interactions and the measurement of intracellular pH. Additionally, the development of new imaging techniques that can be used in conjunction with CTF could lead to new insights into the mechanisms of disease and the development of new therapies.
合成法
The synthesis of CTF involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,4-dinitrophenylhydrazine in the presence of a catalytic amount of acetic acid. The resulting product is then reacted with 4-nitrophthalic anhydride in the presence of a base to yield CTF. The overall yield of this synthesis method is approximately 40%.
特性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF3N5O5/c14-7-2-1-5(3-6(7)13(15,16)17)18-10-8(21(23)24)4-9(22(25)26)11-12(10)20-27-19-11/h1-4,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPRZRITJGCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)
![4-{6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-3-pyridazinyl}morpholine](/img/structure/B4982120.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]ethanol](/img/structure/B4982123.png)
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)

![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)
![N-(3-methoxy-5-nitrophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982159.png)
![3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B4982177.png)
![4-methyl-N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine hydrobromide](/img/structure/B4982188.png)
